molecular formula C16H11NO3 B8120533 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde

2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde

Cat. No.: B8120533
M. Wt: 265.26 g/mol
InChI Key: LPKRIOYQZNXMQZ-UHFFFAOYSA-N
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Description

2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 1,3-dioxoisoindolin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then subjected to further functionalization to introduce the benzaldehyde group. One common method involves the use of a Friedel-Crafts acylation reaction, where the isoindoline-1,3-dione is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the isoindoline-1,3-dione core, followed by its functionalization to introduce the benzaldehyde group. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In the context of anticancer research, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid
  • 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzyl alcohol
  • N-Substituted isoindoline-1,3-diones

Uniqueness

Compared to its analogs, it offers a versatile platform for further functionalization and derivatization, making it valuable in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-10-12-6-2-1-5-11(12)9-17-15(19)13-7-3-4-8-14(13)16(17)20/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKRIOYQZNXMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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